molecular formula C20H18NNaO3S B1671290 Englitazone sodium CAS No. 109229-57-4

Englitazone sodium

Cat. No.: B1671290
CAS No.: 109229-57-4
M. Wt: 375.4 g/mol
InChI Key: JQWYNJRCVYGLMO-GPPXSFHXSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Englitazone sodium can be synthesized through a multi-step process involving the formation of key intermediates. One common method involves the halocyclization of 2-alkenylphenols and enamides using chiral amidophosphate catalysts and halo-Lewis acids . This process results in the formation of chiral halogenated chromans, which can be further transformed into this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Englitazone sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as thiols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.

Major Products:

Scientific Research Applications

Englitazone sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of thiazolidinedione chemistry and reactivity.

    Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.

    Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes mellitus due to its insulin-sensitizing properties.

    Industry: Utilized in the development of new antidiabetic drugs and formulations

Mechanism of Action

Englitazone sodium exerts its effects by acting as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity, leading to improved glucose uptake and utilization in peripheral tissues. Additionally, it inhibits ATP-sensitive potassium channels and calcium-activated non-selective cation channels, contributing to its hypoglycemic effects .

Comparison with Similar Compounds

Englitazone sodium is part of the thiazolidinedione class, which includes several other compounds with similar properties. Some of these compounds include:

  • Ciglitazone
  • Darglitazone
  • Netoglitazone
  • Troglitazone
  • Rivoglitazone
  • Pioglitazone
  • Lobeglitazone
  • Rosiglitazone

Uniqueness: this compound is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to other thiazolidinediones, it has shown different binding affinities and activation potentials for PPARγ, leading to variations in its therapeutic efficacy and side effect profile .

Properties

CAS No.

109229-57-4

Molecular Formula

C20H18NNaO3S

Molecular Weight

375.4 g/mol

IUPAC Name

sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1/t16-,18?;/m1./s1

InChI Key

JQWYNJRCVYGLMO-GPPXSFHXSA-M

SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Isomeric SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+]

Canonical SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Englitazone sodium;  ENGLITAZONE SODIUM;  Englitazone sodium (USAN);  Englitazone sodium [USAN];  CP-72467-2;  CP-72,467-2;  D03996.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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